- Catalytic oxidation of chlorpromazine and related phenothiazines. Cation radicals as the reactive intermediates in sulfoxide formationJournal of the Chemical Society, 1995, (1995), 1057-64,
Cas no 969-99-3 (Chlorpromazine Sulfoxide)

Chlorpromazine Sulfoxide structure
Nome del prodotto:Chlorpromazine Sulfoxide
Numero CAS:969-99-3
MF:C17H19ClN2OS
MW:334.863561868668
MDL:MFCD01706964
CID:804407
PubChem ID:70413
Chlorpromazine Sulfoxide Proprietà chimiche e fisiche
Nomi e identificatori
-
- 10H-Phenothiazine-10-propanamine,2-chloro-N,N-dimethyl-, 5-oxide
- Chlorpromazine Sulfoxide
- 3-(2-chloro-5-oxophenothiazin-10-yl)-N,N-dimethylpropan-1-amine
- CHLORPROMAZINE SULFOXIDE, BP STANDARD
- Chloropromazine sulfoxide
- Chlorpromazine sulphoxide
- Chlorpromazine-S-oxide
- Chlorpromazine-S-oxyd
- Opromazin
- Opromazine
- Oxychlorpromazine
- Secotil
- Transedon
- 3-(2-Chloro-10H-phenothiazin-10-yl)-N,N-dimethylpropan-1- amine S-oxide
- Phenothiazine, 2-chloro-10-[3-(dimethylamino)propyl]-, 5-oxide (6CI, 8CI)
- Aminazin sulfoxide
- Ba 2835
- Chlorpromazine 5-oxide
- Chlorpromazine 5-sulfoxide
- Chlorpromazine S-oxide
- NSC 170990
- 3-(2-Chloro-10H-phenothiazin-10-yl)-N,N-dimethylpropan-1-amine S-Oxide (Chlorpromazine Sulphoxide)
- 969-99-3
- Chlorpromazine Sulphoxide 1.0 mg/ml in Methanol
- BRD-A94494639-001-01-6
- 2-CHLORO-10-(3-(DIMETHYLAMINO)PROPYL)PHENOTHIAZINE 5-OXIDE
- WLN: T C666 BN ISJ B3N1&1 EG IO
- 2-Chloro-10-[3-(dimethylamino)propyl]phenothiazine-5-oxide
- Phenothiazine, oxide
- SCHEMBL1155596
- CHEMBL823
- 5293 RP
- Phenothiazine, 2-chloro-10-(3-(dimethylamino)propyl)-, 5-oxide
- CPZ-SO
- 016U10PN9N
- Sulfoxide of chlorpromazine
- 2-chloro-10-[3-(dimethylamino)propyl]-5lambda4-phenothiazin-5(10H)-one
- CHLORPROMAZINE HYDROCHLORIDE IMPURITY A (EP IMPURITY)
- Phenothiazine, 2-chloro-10-(3-(dimethylamino)propyl)-, oxide
- 10-(GAMMA-DIMETHYLAMINOPROPYL)-3-CHLORPHENOTHIAZINE 9-OXIDE
- BA-2835
- Phenothiazine, 2-chloro-10-(3-(dimethylamino)propyl)-, sulfoxide
- 3-(2-Chloro-5-oxido-10H-phenothiazin-10-yl)-N,N-dimethyl-1-propanamine #
- 3-[(5R)-2-chloro-5-oxophenothiazin-10-yl]-N,N-dimethylpropan-1-amine
- 2-chloro-10-[3-(dimethylamino)propyl]-10H-5lambda4-phenothiazin-5-one
- NSC170990
- 5-Oxychlorpromazine
- 2-Chloro-10-(3-(dimethylamino)propyl)phenothiazine-5-oxide
- Q27216080
- BRN 0307255
- 10H-Phenothiazine-10-propanamine, 2-chloro-N,N-dimethyl-, 5-oxide
- NSC-170990
- DTXSID40871817
- 10-(.GAMMA.-DIMETHYLAMINOPROPYL)-3-CHLORPHENOTHIAZINE 9-OXIDE
- 3-(2-Chloro-10H-phenothiazin-10-yl)-N,N-dimethylpropan-1-amine S-Oxide (Chlorpromazine Sulfoxide)
- 10-(.gamma.-Dimethylaminopropyl)-3-chlorophenothiazine 9-oxide
- 2-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazin-5-ium-5-olate
- EN300-262069
- UNII-016U10PN9N
- NS00001061
- 10H-Phenothiazine-10-propanamine,N-dimethyl-, 5-oxide
- CHLORPROMAZINE HYDROCHLORIDE IMPURITY A [EP IMPURITY]
- NP 956
- BDBM50408507
- CHEBI:125461
- 10-(gamma-Dimethylaminopropyl)-3-chlorophenothiazine 9-oxide
- Chlorpromazine sulfoxide hydrochloride
- OPROMAZINE [MI]
- CPZ-O
- 2-Chloro-N,N-dimethyl-10H-phenothiazine-10-propanamine 5-oxide
- Chlorpromazine EP Impurity A
- 4-27-00-01312 (Beilstein Handbook Reference)
-
- MDL: MFCD01706964
- Inchi: 1S/C17H19ClN2OS/c1-19(2)10-5-11-20-14-6-3-4-7-16(14)22(21)17-9-8-13(18)12-15(17)20/h3-4,6-9,12H,5,10-11H2,1-2H3
- Chiave InChI: QEPPAOXKZOTMPM-UHFFFAOYSA-N
- Sorrisi: O=S1C2C(=CC(=CC=2)Cl)N(CCCN(C)C)C2C1=CC=CC=2
Proprietà calcolate
- Massa esatta: 334.09100
- Massa monoisotopica: 334.090662
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 22
- Conta legami ruotabili: 4
- Complessità: 406
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.9
- Superficie polare topologica: 42.8
Proprietà sperimentali
- Densità: 1.35
- Punto di fusione: 115°
- Punto di ebollizione: 502.6°Cat760mmHg
- Punto di infiammabilità: 257.8°C
- Indice di rifrazione: 1.687
- PSA: 42.76000
- LogP: 4.84060
Chlorpromazine Sulfoxide Informazioni sulla sicurezza
- Parola segnale:warning
- Dichiarazione di pericolo: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo
- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
- Numero di trasporto dei materiali pericolosi:UN 2811 6.1 / PGIII
- Istruzioni di sicurezza: H303+H313+H333
- Tossicità:LD50 s.c. in mice: 102 mg/kg (Minami, Yoshimoto)
- Condizioni di conservazione:Store at recommended temperature
Chlorpromazine Sulfoxide Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-262069-0.25g |
2-chloro-10-[3-(dimethylamino)propyl]-10H-5lambda4-phenothiazin-5-one |
969-99-3 | 95% | 0.25g |
$627.0 | 2024-06-18 | |
TRC | C424755-250mg |
Chlorpromazine Sulfoxide |
969-99-3 | 250mg |
$ 1478.00 | 2023-09-08 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | Y0000507 |
Chlorpromazine Sulfoxide |
969-99-3 | European Pharmacopoeia (EP) Reference Standard | ¥2654.27 | 2022-02-23 | ||
eNovation Chemicals LLC | Y1241080-100mg |
2-chloro-10-[3-(dimethylamino)propyl]-10H-5lambda4-phenothiazin-5-one |
969-99-3 | 95% | 100mg |
$615 | 2024-06-06 | |
Enamine | EN300-262069-1.0g |
2-chloro-10-[3-(dimethylamino)propyl]-10H-5lambda4-phenothiazin-5-one |
969-99-3 | 95% | 1.0g |
$681.0 | 2024-06-18 | |
Enamine | EN300-262069-0.1g |
2-chloro-10-[3-(dimethylamino)propyl]-10H-5lambda4-phenothiazin-5-one |
969-99-3 | 95% | 0.1g |
$600.0 | 2024-06-18 | |
eNovation Chemicals LLC | Y1241080-10mg |
2-chloro-10-[3-(dimethylamino)propyl]-10H-5lambda4-phenothiazin-5-one |
969-99-3 | 95% | 10mg |
$330 | 2025-02-26 | |
1PlusChem | 1P01C5HV-25mg |
2-chloro-10-[3-(dimethylamino)propyl]-10H-5lambda4-phenothiazin-5-one |
969-99-3 | 95% | 25mg |
$188.00 | 2024-04-19 | |
1PlusChem | 1P01C5HV-100mg |
2-chloro-10-[3-(dimethylamino)propyl]-10H-5lambda4-phenothiazin-5-one |
969-99-3 | 95% | 100mg |
$410.00 | 2024-04-19 | |
eNovation Chemicals LLC | Y1241080-25mg |
2-chloro-10-[3-(dimethylamino)propyl]-10H-5lambda4-phenothiazin-5-one |
969-99-3 | 95% | 25mg |
$540 | 2025-02-26 |
Chlorpromazine Sulfoxide Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Oxygen Catalysts: Nitrous acid Solvents: Acetonitrile
1.2 Solvents: Dichloromethane
1.2 Solvents: Dichloromethane
Riferimento
Metodo di produzione 2
Metodo di produzione 3
Condizioni di reazione
Riferimento
- Studies on phenothiazines. Part 2. Synthesis of several N-10-substituted phenothiazine sulfoxides and their spectroscopic characteristicsPharmaceutica Acta Helvetiae, 1978, 53(8), 248-52,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: 3-Fluoro-3-(1,1,2,2,3,3,3-heptafluoropropyl)-2-(1,1,2,2,3,3,4,4,4-nonafluorobuty… Solvents: 2,2,2-Trifluoroethanol
Riferimento
- Oxaziridine, 3-fluoro-3-(heptafluoropropyl)-2-(nonafluorobutyl)e-EROS Encyclopedia of Reagents for Organic Synthesis, 2005, , 1-7,
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Chloroform ; overnight, 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water
1.2 Reagents: Sodium hydroxide Solvents: Water
Riferimento
- Chemical modifications of N,N-dimethylalkylamino-substituted 2-chlorophenothiazine and their electrochemical behaviorHeterocycles, 2022, 104(4), 689-706,
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: m-Chloroperbenzoic acid , Sodium hydroxide Solvents: Dichloromethane , Water ; 0 °C; 4 h, 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 10
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 10
Riferimento
- Synthesis and synergistic antimycobacterial screening of chlorpromazine and its metabolitesMedChemComm, 2014, 5(4), 502-506,
Metodo di produzione 7
Metodo di produzione 8
Metodo di produzione 9
Metodo di produzione 10
Condizioni di reazione
Riferimento
- Preparative Microfluidic Electrosynthesis of Drug MetabolitesACS Medicinal Chemistry Letters, 2013, 4(11), 1119-1123,
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Perchloric acid Catalysts: (OC-6-11)-Hexachloroiridate(2-) Solvents: Water ; 48 h, rt
Riferimento
- Spectrophotometric Kinetic and Mechanistic Investigation of Chlorpromazine Radical Cation with Hexachloroiridate (IV) in Catalyzed Aqueous Acid MediumChemistrySelect, 2021, 6(33), 8472-8479,
Metodo di produzione 12
Metodo di produzione 13
Condizioni di reazione
1.1 Catalysts: 3-Fluoro-3-(1,1,2,2,3,3,3-heptafluoropropyl)-2-(1,1,2,2,3,3,4,4,4-nonafluorobuty… Solvents: Trichlorofluoromethane
Riferimento
- Oxaziridine, 3-fluoro-3-(heptafluoropropyl)-2-(nonafluorobutyl)-e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,,
Metodo di produzione 14
Condizioni di reazione
Riferimento
- Laser irradiated phenothiazines: New potential treatment for COVID-19 explored by molecular dockingJournal of Photochemistry and Photobiology, 2020, (2020),,
Metodo di produzione 15
Condizioni di reazione
Riferimento
- Use of ultraviolet spectroscopy to detect phenothiazine derivatives in chemical and toxicological studies of biological materialFarmatsiya (Moscow, 1987, 36(5), 34-40,
Metodo di produzione 16
Condizioni di reazione
1.1 Reagents: L-Ascorbic acid , Acetic acid , Sodium acetate , Trisodium EDTA , Manganese diacetate , Oxygen , Ferrous sulfate heptahydrate Solvents: Water ; 2 h, pH 4, 45 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 8.5
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 8.5
Riferimento
- Synthesis of potential drug metabolites by a modified Udenfriend reactionTetrahedron Letters, 2011, 52(7), 749-752,
Metodo di produzione 17
Metodo di produzione 18
Condizioni di reazione
1.1 Reagents: Peroxyadipic acid Solvents: Water ; 15 min, rt
Riferimento
- A comparative study of the effect of phenothiazine derivatives and their S-oxides on cholinesterase investigated by a new kinetic spectrophotometric methodZhurnal Organichnoi ta Farmatsevtichnoi Khimii, 2022, 20(1), 35-43,
Metodo di produzione 19
Condizioni di reazione
Riferimento
- Main contribution of the cytochrome P450 isoenzyme 1A2 (CYP1A2) to N-demethylation and 5-sulfoxidation of the phenothiazine neuroleptic chlorpromazine in human liver-A comparison with other phenothiazinesBiochemical Pharmacology, 2010, 80(8), 1252-1259,
Metodo di produzione 20
Condizioni di reazione
Riferimento
- Studies on the effect of chlorpromazine and its derivatives on locomotor activity in miceTaiwan Yaoxue Zazhi, 1983, 35(2), 190-7,
Chlorpromazine Sulfoxide Raw materials
Chlorpromazine Sulfoxide Preparation Products
Chlorpromazine Sulfoxide Letteratura correlata
-
Yu-Dong Shen,Ben Xiao,Zhen-Lin Xu,Hong-Tao Lei,Hong Wang,Jin-Yi Yang,Yuan-Ming Sun Anal. Methods 2011 3 2797
-
Elizabeth M. Kigondu,Mathew Njoroge,Kawaljit Singh,Nicholas Njuguna,Digby F. Warner,Kelly Chibale Med. Chem. Commun. 2014 5 502
-
Malcolm R. Smyth,W. Franklin Smyth Analyst 1978 103 529
-
Andrew Mounsey,David Strachan,Frederick J. Rowell,Vibeke Rowell,John D. Tyson Analyst 1996 121 955
-
W. Franklin Smyth,M. R. Smyth,A. A. Cernik,I. E. Davidson,R. R. Rowe,B. Z. Chowdhry Proc. Anal. Div. Chem. Soc. 1976 13 223
969-99-3 (Chlorpromazine Sulfoxide) Prodotti correlati
- 168335-59-9(rac-(1R,2S)-2-(aminomethyl)cyclohexylmethanol)
- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)
- 99975-19-6(Butanoic acid, 4-bromo-2,2-diethyl-3-oxo-, ethyl ester)
- 308294-79-3(7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol)
- 17412-39-4(2,6-Dimethylimidazo[1,2-b]pyridazine)
- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)
- 845799-66-8(1-3-(propan-2-yloxy)propyl-3-(thiophene-2-sulfonyl)-1H-pyrrolo2,3-bquinoxalin-2-amine)
- 2411280-16-3(1-{4-[(Oxiran-2-yl)methoxy]phenyl}pyrrolidine)
- 2171621-44-4(3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanoylpyrrolidin-2-yl}propanoic acid)
- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)
Fornitori consigliati
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

钜澜化工科技(青岛)有限公司
Membro d'oro
CN Fornitore
Grosso

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti

Wuhan brilliant Technology Co.,Ltd
Membro d'oro
CN Fornitore
Grosso

PRIBOLAB PTE.LTD
Membro d'oro
CN Fornitore
Reagenti
